molecular formula C9H7ClO2 B2899261 2-Chlorocinnamic acid CAS No. 3752-25-8

2-Chlorocinnamic acid

Cat. No. B2899261
CAS RN: 3752-25-8
M. Wt: 182.6
InChI Key: KJRRTHHNKJBVBO-WAYWQWQTSA-N
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Description

2-Chlorocinnamic acid is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.604 . It is also known by other names such as o-Chlorocinnamic acid, 2-Propenoic acid, 3-(2-chlorophenyl)-, and Cinnamic acid, o-chloro- .


Molecular Structure Analysis

The molecular structure of 2-Chlorocinnamic acid consists of a benzene ring (phenyl group) attached to a propenoic acid group, with a chlorine atom on the second carbon of the benzene ring . The exact geometry of the more stable conformer of trans 2-chlorocinnamic acid has been determined by analyzing the potential energy profile of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chlorocinnamic acid are not detailed in the search results, it is known that cinnamic acid derivatives can undergo a variety of reactions, including decarboxylation, oxidation, and various types of addition reactions .


Physical And Chemical Properties Analysis

2-Chlorocinnamic acid is a white to light yellow crystal powder . It is insoluble in water but soluble in ethanol, ethyl acetate, and other organic solvents . It has a molecular weight of 182.60 .

Scientific Research Applications

Macromolecular Chemistry

Application Summary

2-Chlorocinnamic acid is used as a building block in the synthesis of various classes of polymers . These polymers have attractive properties, especially a high photoreactivity due to the presence, in the main or side chains, of the cinnamoyl group, well known as a photoresponsive unit .

Methods of Application

The synthesis of cinnamic acids, including 2-Chlorocinnamic acid, can be achieved from aromatic aldehydes and aliphatic carboxylic acids, in the presence of boron tribromide as a reagent . The reaction is typically carried out at reflux (180-190°C) for 8-12 hours .

Results and Outcomes

Polymers containing cinnamoyl moieties, such as those derived from 2-Chlorocinnamic acid, are used in a wide range of applications in emerging fields such as advanced microelectronics, photolithography, non-linear-optical materials, integrated circuit technology, and photocurable coatings .

Antifungal Activity

Application Summary

2-Chlorocinnamic acid has been found to have antifungal activity . It is used in the synthesis of a series of structurally similar 4-chlorocinnamic acid esters, which are tested for their antibacterial effects against several strains of bacteria and yeast .

Methods of Application

Fischer esterification, alkyl or aryl halide esterification, and the Mitsunobu and Steglich reactions were utilized to synthesize a series of structurally similar 4-chlorocinnamic acid esters .

Results and Outcomes

From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time . One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antifungal examination .

Antioxidant Activity

Application Summary

2-Chlorocinnamic acid is a naturally occurring organic acid with a wide range of biological activity and minimal toxicity . It is widely believed that the antioxidant capabilities of several derivatives of cinnamic acid, particularly those containing the phenolic hydroxyl group, contribute to a variety of health advantages .

Methods of Application

The antioxidant activity of 2-Chlorocinnamic acid is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay .

Results and Outcomes

Researchers have discovered that phenolic derivatives of cinnamic acids, including caffeic, ferulic, and sinapic acids, are high in antioxidants, have anticancer, cardiovascular, and antibacterial characteristics, and are effective against inflammation, oxidative damage, and oxidative stress .

Antitumor Activity

Application Summary

2-Chlorocinnamic acid has been found to have antitumor properties . It is used in the synthesis of a series of structurally similar 4-chlorocinnamic acid esters, which are tested for their antitumor effects against several strains of cancer cells .

Results and Outcomes

From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time . One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S. aureus . Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most effective esters in the antitumor examination .

Antiviral Activity

Methods of Application

The antiviral activity of 2-Chlorocinnamic acid is typically assessed using various in vitro assays, such as the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay .

Safety And Hazards

2-Chlorocinnamic acid is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035497
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorocinnamic acid

CAS RN

939-58-2, 3752-25-8, 4513-41-1
Record name (2E)-3-(2-Chlorophenyl)-2-propenoic acid
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Record name (E)-o-Chlorocinnamic acid
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Record name 2-Chlorocinnamic acid
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Record name 2-(2-Chlorophenyl)propenoic acid
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Record name (E)-o-chlorocinnamic acid
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Record name o-chlorocinnamic acid
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Record name 2-Chlorocinnamic acid
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Citations

For This Compound
112
Citations
FM Sun, JS Wang, RW Traxler - Chemosphere, 2000 - Elsevier
… -dehalogenation reaction on 2-chlorocinnamic acid. The … C3 side chain of 2-chlorocinnamic acid to 2-chlorobenzoic acid. … rubra was found to be regiospecific for 2-chlorocinnamic acid…
Number of citations: 6 www.sciencedirect.com
YH Hu, X Liu, YL Jia, YJ Guo, Q Wang… - Journal of bioscience and …, 2014 - Elsevier
… 2-chlorocinnamic acid on mushroom tyrosinase for the catalysis of l-DOPA at 30C, pH 6.8. The concentrations of 2-chlorocinnamic acid … versus concentration of 2-chlorocinnamic acid to …
Number of citations: 35 www.sciencedirect.com
L Devi, V Arjunan, MK Marchewka, S Mohan - Recent Trends in Materials …, 2017 - Springer
… Table 3 The charges and Fukui functions of trans–2–chlorocinnamic acid determined by … Table 5 Second order perturbation theory analysis of trans–2–chlorocinnamic acid by NBO …
Number of citations: 4 link.springer.com
HJC Dunning - 2003 - elibrary.ru
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, 1-naphthoxyacetic acid, …
Number of citations: 0 elibrary.ru
B Lor - 2015 - digitalcommons.georgiasouthern …
… In the synthesis of trans-2-chlorocinnamic acid from microwave assisted Knoevenagel condensation reaction, 70.8% of product was recovered and a cyclobutane derivative was …
H Chen, H Jiang, JA Morgan - Phytochemistry, 2007 - Elsevier
… The K m values for 2-fluorocinnamic acid 10, 2-chlorocinnamic acid 11 and 2-ethoxycinnamic acid 15 are also close to that of K m for 1. Of all the analogues, the metabolism of 10 by …
Number of citations: 28 www.sciencedirect.com
JCD Hotopp - 2002 - search.proquest.com
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, l-naphthoxyacetic acid, …
Number of citations: 0 search.proquest.com
X Li, Y Wang, Y Li, Y Gou… - Zeitschrift für anorganische …, 2014 - Wiley Online Library
… The optimized geometries and NBO charge distributions of 2-chlorocinnamic acid (2-ccaH) and 4-chlorocinnamic acid (4-ccaH) were calculated by density functional theory (DFT) with …
Number of citations: 10 onlinelibrary.wiley.com
TY Lin, MR Fuh, CY Tsau - Journal of the Chinese Chemical …, 2004 - Wiley Online Library
… acid, 2-methoxycinnamic acid, 3methoxycinnamic acid, 4-methoxycinnamic acid, 2-hydroxycinnamic acid, 3-hydroxycinnamic acid, 4-hydroxycinnamic acid, 2-chlorocinnamic acid, 3-…
Number of citations: 1 onlinelibrary.wiley.com
JCD Hotopp, RP Hausinger - Journal of Molecular Catalysis B: Enzymatic, 2001 - Elsevier
… 2-Naphthoxyacetic acid was the best alternative substrate tested, followed by benzofuran-2-carboxylic acid, 2,4-dichlorocinnamic acid, 2-chlorocinnamic acid, 1-naphthoxyacetic acid, …
Number of citations: 38 www.sciencedirect.com

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